Product packaging for 1-(Oxolan-3-yl)propan-2-amine(Cat. No.:CAS No. 910389-29-6)

1-(Oxolan-3-yl)propan-2-amine

Cat. No.: B2908652
CAS No.: 910389-29-6
M. Wt: 129.203
InChI Key: WLKLSUSLRNERQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolan-3-yl)propan-2-amine is a versatile amine-containing building block of high interest in medicinal chemistry and organic synthesis. Its structure, featuring a propan-2-amine chain linked to an oxolane (tetrahydrofuran) ring, makes it a valuable scaffold for constructing more complex molecules. Compounds with the oxolan-3-yl group are frequently explored in drug discovery programs, as evidenced by their presence in patented pharmaceutical agents, including those investigated as phosphodiesterase 2 (PDE2) inhibitors for potential application in central nervous system disorders . The primary research value of this compound lies in its role as a synthetic intermediate. The amine functional group serves as a key handle for further chemical modifications, allowing researchers to create amides, sulfonamides, or imines, and to incorporate this subunit into larger molecular architectures. The oxolane ring contributes to the molecule's stereoelectronic properties and can influence the pharmacokinetic profile of resulting compounds. This dual functionality makes it a crucial reagent for developing compound libraries and for structure-activity relationship (SAR) studies in early-stage drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B2908652 1-(Oxolan-3-yl)propan-2-amine CAS No. 910389-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)4-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLSUSLRNERQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxolan 3 Yl Propan 2 Amine

Established and Reported Synthetic Routes to 1-(Oxolan-3-yl)propan-2-amine

Established methods for the synthesis of this compound and related tetrahydrofuran-derived amines primarily rely on the reductive amination of a corresponding ketone precursor. This versatile reaction converts a carbonyl group into an amine through an intermediate imine. ru.nl

A plausible and commonly employed route involves the reductive amination of 1-(tetrahydrofuran-3-yl)propan-2-one. This reaction can be carried out using various reducing agents and nitrogen sources. Common reducing agents for this transformation include sodium triacetoxyborohydride, which is known for its mildness and selectivity for imines over ketones, and catalytic hydrogenation. acs.orgorganic-chemistry.orgnih.gov The choice of solvent can influence reaction rates, with 1,2-dichloroethane (DCE) often being preferred, though tetrahydrofuran (B95107) (THF) is also a viable option. nih.govresearchgate.net Acetic acid can be used as a catalyst, particularly for the amination of ketones. nih.govresearchgate.net

The general reaction scheme for the reductive amination of 1-(tetrahydrofuran-3-yl)propan-2-one is as follows:

Reductive Amination SchemeImage depicting the general scheme of reductive amination of 1-(tetrahydrofuran-3-yl)propan-2-one to this compound.

A study on the synthesis of various THF-derived amines from biomass-derived carbonyl compounds highlights a two-step pathway. scispace.com This involves the initial hydrogenation of a furanic ketone to the corresponding THF-derived ketone, followed by reductive amination to yield the target amine. scispace.com This approach underscores the feasibility of producing such compounds from renewable feedstocks.

PrecursorReagents and ConditionsProductReference
1-(Tetrahydrofuran-3-yl)propan-2-oneNH3, H2, Pd/Al2O3This compound scispace.com
Aldehydes/KetonesAmine, Sodium Triacetoxyborohydride, DCE/THFAlkylated Amine acs.orgorganic-chemistry.orgnih.gov

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of chiral amines, including those with heterocyclic moieties. These approaches often focus on achieving high levels of stereocontrol.

Asymmetric Synthesis of Stereoisomers of this compound

The presence of a chiral center in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. Key strategies include enantioselective catalysis and methods for diastereoselective control in related systems.

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful and direct method for preparing chiral amines. nih.govacs.org This approach involves the reduction of an imine derived from 1-(tetrahydrofuran-3-yl)propan-2-one in the presence of a chiral catalyst, typically a complex of a transition metal (e.g., iridium, rhodium) with a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Another significant approach is the asymmetric reduction of oxime ethers. In this method, the ketone precursor is first converted to an oxime ether, which is then asymmetrically reduced to the corresponding chiral amine. Studies have shown that chiral spiroborate esters can promote the asymmetric reduction of aralkyl ketone oxime ethers with high enantiomeric excess. While not specifically demonstrated for this compound, this methodology presents a promising avenue for its enantioselective synthesis.

While not directly applicable to the synthesis of this compound, research into the diastereoselective synthesis of related amino-alcohol structures provides valuable insights into controlling stereochemistry in similar systems. For instance, biocatalytic methods have been developed for the synthesis of chiral 1,3-amino alcohols from achiral starting materials, where stereocomplementary transaminases are used to furnish both diastereomers of the amine. nih.gov Such strategies, which rely on enzymatic control of stereoselectivity, could potentially be adapted for the synthesis of more complex analogues of the target compound.

Biocatalytic Routes to this compound and Related Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. nih.govmdpi.com Enzymes, particularly transaminases, offer high enantioselectivity and operate under mild reaction conditions.

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.gov This biocatalytic approach is highly attractive for the asymmetric synthesis of chiral amines from prochiral ketones. The reaction is reversible, and strategies such as using an excess of the amino donor or removing the ketone byproduct are often employed to drive the equilibrium towards the desired amine product. mdpi.com

A particularly relevant study demonstrated the use of a transaminase from Halomonas elongata (HeWT) for the biocatalytic amination of small cyclic ketones, including tetrahydrofuran-3-one. chimia.ch This enzyme showed the ability to transform challenging prochiral ketones into their corresponding amines with excellent conversion rates and moderate to excellent enantiomeric excess. chimia.ch This finding strongly suggests that a similar biocatalytic transamination of 1-(tetrahydrofuran-3-yl)propan-2-one would be a viable and highly enantioselective route to this compound.

The use of whole-cell biocatalysts can be advantageous as they contain the necessary cofactors for the enzymatic reaction, eliminating the need to add them externally.

SubstrateBiocatalystProductKey FindingsReference
Tetrahydrofuran-3-one(S)-selective transaminase from Halomonas elongata (HeWT)(S)-Tetrahydrofuran-3-amineExcellent molar conversion (94-99%), moderate to excellent ee chimia.ch
Prochiral KetonesTransaminasesChiral AminesHighly enantioselective, mild reaction conditions nih.govmdpi.comresearchgate.net
Chemoenzymatic Strategies for Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical and fine chemical industries, with chemoenzymatic methods representing a powerful and sustainable approach. mdpi.com For a chiral amine like this compound, biocatalytic strategies, particularly those employing ω-transaminases (ω-TAs or ATAs), offer a direct and highly selective route. acs.orgscispace.com

Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. illinois.edu The asymmetric synthesis of this compound can be envisioned starting from the prochiral ketone, 1-(oxolan-3-yl)propan-2-one. An ω-transaminase selectively transfers an amino group from a suitable donor, such as isopropylamine or L-alanine, to the ketone, yielding the desired chiral amine with high enantiomeric excess (ee). rsc.org The development of both (S)- and (R)-selective ω-transaminases allows for the targeted synthesis of either enantiomer of the final product, a critical capability in pharmaceutical development. illinois.edu

Key advantages of this biocatalytic approach include:

High Enantioselectivity: Enzymes can produce chiral amines with excellent optical purity (>99% ee), which is often difficult to achieve with traditional chemical methods. illinois.edursc.org

Mild Reaction Conditions: These reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. mdpi.comrsc.org

Environmental Friendliness: As biocatalysts are derived from renewable resources and the reactions generate less hazardous waste, this approach aligns with the principles of green chemistry. mdpi.com

Despite these advantages, challenges such as unfavorable reaction equilibria can limit product yields. mdpi.com To overcome this, various strategies have been developed, including the use of a high concentration of the amine donor or the implementation of enzymatic cascades to remove the ketone byproduct, thereby driving the reaction toward the amine product. mdpi.comacs.org Protein and process engineering continue to expand the substrate scope and improve the stability of transaminases, making them increasingly viable for industrial-scale synthesis. acs.org

Table 1: Comparison of Synthetic Approaches for Chiral Amines
MethodTypical ConditionsAdvantagesDisadvantages
Chemoenzymatic (ω-Transaminase)Aqueous buffer, 25-40°C, atmospheric pressure, prochiral ketone + amine donorHigh enantioselectivity, mild conditions, environmentally friendly, can target specific enantiomers. illinois.edursc.orgUnfavorable equilibria, potential product/substrate inhibition, limited substrate scope for some enzymes. mdpi.com
Asymmetric HydrogenationHigh pressure H₂, organic solvent, metal catalyst (e.g., Rh, Ru) with chiral ligandsHigh yields and selectivity, well-established technology.Harsh conditions (high pressure), use of expensive and toxic heavy metal catalysts, potential for metal contamination. illinois.edu

Sustainable and Green Chemistry Methodologies for this compound Production

The production of this compound can be approached through various methodologies that prioritize sustainability and adhere to the principles of green chemistry. benthamdirect.com These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources and less hazardous substances. rsc.org

Biocatalysis, as detailed in the chemoenzymatic strategy above, is a cornerstone of green synthesis for amines. mdpi.com Beyond enzymatic routes, other green methodologies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple transformations occur in a single reactor, are a prime example of improving atom economy and reducing waste from intermediate purification steps. nih.gov

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. The N-acylation of amines, for instance, has been successfully demonstrated in water, significantly reducing the environmental impact. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis. Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. This includes both biocatalysts and greener chemo-catalysts that avoid toxic heavy metals.

A potential green synthesis for this compound could involve the reductive amination of 1-(oxolan-3-yl)propan-2-one. Greener variations of this reaction move away from traditional metal hydride reagents towards catalytic hydrogenation with safer, more sustainable catalysts and hydrogen sources.

Derivatization Strategies for this compound

Derivatization of a lead compound is a fundamental strategy in medicinal chemistry to optimize its pharmacological and physicochemical properties. This compound possesses two key sites for modification: the primary amine moiety and the oxolane ring system.

Functionalization of the Amine Moiety

The primary amine is a versatile functional group that can be readily modified through several well-established reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This modification can significantly impact a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its biological activity and pharmacokinetic profile. A common industrial method for N-alkylation involves reacting the amine with an alcohol in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst. google.com

N-Acylation is the reaction of the amine with an acylating agent (such as an acyl chloride or carboxylic acid) to form an amide bond. nih.gov Amide formation is a cornerstone of medicinal chemistry. This derivatization neutralizes the basicity of the amine, increases molecular weight, and can introduce a wide variety of functional groups. This is a common strategy for creating more complex molecules and for the temporary protection of amine groups during multi-step syntheses. nih.gov

Formation of Amine Salts and Prodrug Derivatives

Amine Salts: The basic nature of the amine group in this compound allows for the straightforward formation of salts upon reaction with an acid. In pharmaceutical development, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, tartrate) is a routine method to improve a compound's aqueous solubility, dissolution rate, and stability, which are critical for formulation and bioavailability.

Prodrug Derivatives: A prodrug is an inactive or less active derivative of a drug molecule that is converted in the body into the active form. The amine group is an ideal handle for creating prodrugs. mdpi.com The primary objectives of designing amine prodrugs include enhancing membrane permeability by masking the polar, ionizable amine group, and protecting the amine from rapid first-pass metabolism. mdpi.combaranlab.org Common prodrug strategies for amines involve the formation of carbamates, amides, or N-oxides, which are designed to be cleaved by endogenous enzymes (e.g., esterases, reductases) or through chemical hydrolysis under physiological conditions to release the parent amine. mdpi.comnih.gov For example, converting the amine to a carbamate derivative would increase its lipophilicity, potentially improving its ability to cross biological membranes like the blood-brain barrier via passive diffusion. mdpi.com

Modifications of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a saturated five-membered heterocycle commonly found in natural products and pharmaceuticals. wikipedia.org It is generally considered a stable and relatively inert scaffold. However, modification of this ring can be a valuable strategy to fine-tune a molecule's properties. nih.gov

Table 2: Derivatization Strategies and Their Potential Effects
Derivatization StrategyFunctional Group TargetedResulting MoietyPotential Physicochemical/Biological Effect
N-AlkylationPrimary AmineSecondary/Tertiary AmineAlters basicity, lipophilicity, and hydrogen bonding capacity. google.com
N-AcylationPrimary AmineAmideNeutralizes basicity, increases metabolic stability, allows introduction of diverse functional groups. nih.gov
Salt FormationPrimary AmineAmmonium SaltIncreases aqueous solubility, dissolution rate, and chemical stability.
Prodrug (Carbamate)Primary AmineCarbamateMasks polarity to improve membrane permeability; designed for in vivo cleavage to release the active drug. mdpi.com
Ring SubstitutionOxolane Ring C-H bondsSubstituted OxolaneModulates lipophilicity, blocks metabolic pathways, alters molecular conformation. nih.gov
Stereoselective Introduction of Substituents on the Tetrahydrofuran Ring

The stereoselective synthesis of 3-substituted tetrahydrofurans is a critical aspect in the preparation of enantiomerically pure this compound. A variety of methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans, which can be adapted to introduce the propan-2-amine side chain at the 3-position with high stereocontrol.

One plausible and efficient strategy involves the synthesis of a chiral ketone precursor, 1-(tetrahydrofuran-3-yl)propan-2-one, followed by stereoselective reductive amination. The synthesis of analogous ketones, such as 1-(2,3-dihydrobenzofuran-2-yl)propan-2-one, has been reported in the literature, suggesting the feasibility of this approach. researchgate.net The general strategy would involve the creation of the 3-substituted tetrahydrofuran ring first, followed by the elaboration of the side chain to the desired amine.

Methodologies for the stereoselective construction of the substituted tetrahydrofuran ring include:

[3+2] Annulation Reactions: These reactions, involving the cycloaddition of a three-atom component and a two-atom component, can be employed to form the tetrahydrofuran ring with control over the stereochemistry at the 3-position. For instance, the reaction of allylsilanes with aldehydes in the presence of a Lewis acid can lead to the formation of substituted tetrahydrofurans. nih.gov

Intramolecular Cyclization: Stereocontrolled intramolecular cyclization of acyclic precursors is a powerful method. For example, the cyclization of a suitably protected pent-4-ene-1,2-diol derivative could be initiated to form the tetrahydrofuran ring with the desired stereochemistry at the C3 and C4 positions.

Organocatalytic Asymmetric Synthesis: The use of chiral organocatalysts can facilitate the asymmetric synthesis of highly substituted tetrahydrofurans. Double Michael addition strategies using tandem iminium-enamine catalysis have been shown to produce 2,3,4-trisubstituted tetrahydrofurans with high enantioselectivity. researchgate.net

Once the chiral 1-(tetrahydrofuran-3-yl)propan-2-one is obtained, stereoselective reductive amination can be achieved using various methods. One common method is the conversion of the ketone to a chiral oxime or imine, followed by diastereoselective reduction. For example, the reduction of an α-hydroxy oxime ether has been shown to be a convenient route to cis-1,2-amino alcohols with high stereoselectivity. nih.gov Alternatively, direct reductive amination using a chiral reducing agent or a chiral auxiliary on the amine can also afford the desired stereoisomer of this compound. wikipedia.orgscispace.commdpi.com

Table 1: Proposed Stereoselective Synthetic Approaches to this compound
ApproachKey TransformationPotential Stereocontrol ElementReference Concept
Reductive Amination of a Chiral KetoneStereoselective reduction of 1-(tetrahydrofuran-3-yl)propan-2-one or its derivativeChiral reducing agents, chiral auxiliaries, or substrate-controlled reduction of a chiral oxime nih.govwikipedia.org
[3+2] AnnulationLewis acid-catalyzed reaction of an allylsilane with a chiral aldehydeChirality of the aldehyde or a chiral Lewis acid catalyst nih.gov
Organocatalyzed CyclizationDouble Michael addition of a γ-hydroxy-α,β-unsaturated carbonyl with an enalChiral amine catalyst researchgate.net
Ring Opening and Rearrangement Studies

The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, particularly with heating, ring opening or rearrangement could potentially occur. The presence of the amine functionality in the side chain adds a layer of complexity. The amine can be protonated to form an ammonium ion, which could influence the reactivity of the molecule.

One potential rearrangement pathway to consider is a Wagner-Meerwein rearrangement . wikipedia.orgdntb.gov.ualscollege.ac.in This type of reaction involves a 1,2-hydride, alkyl, or aryl shift to a neighboring carbocation center. In the context of this compound, a carbocation could theoretically be generated at the C2 position of the propane (B168953) chain under acidic conditions, for example, through the protonation of the amine and its departure as ammonia (although this would be a high-energy process). A subsequent 1,2-hydride shift could occur.

More relevant to the tetrahydrofuran ring itself, acid-catalyzed rearrangements of substituted tetrahydrofurans can lead to the formation of other cyclic ethers or ring-opened products. The mechanism would likely involve the protonation of the ether oxygen, followed by cleavage of a C-O bond to form a carbocationic intermediate. This intermediate could then undergo rearrangement to a more stable carbocation before being trapped by a nucleophile.

Table 2: Potential Reactivity of this compound Under Forcing Conditions
Reaction TypePotential ConditionsPlausible MechanismExpected Outcome
Ring OpeningStrong acid, high temperatureProtonation of ether oxygen followed by nucleophilic attackFormation of a diol or other ring-opened products
Wagner-Meerwein RearrangementConditions favoring carbocation formation (e.g., strong acid)1,2-hydride or alkyl shift to a carbocation intermediateSkeletal rearrangement of the side chain or the ring

It is important to note that these are theoretical considerations based on general principles of organic chemistry. Detailed experimental studies would be necessary to determine the actual reactivity of this compound under various conditions. The stability of the tetrahydrofuran ring in many biologically active natural products suggests that such rearrangements are not typically facile under physiological conditions. nih.gov

Structure Activity Relationship Sar Studies of 1 Oxolan 3 Yl Propan 2 Amine Derivatives

Design Principles for 1-(Oxolan-3-yl)propan-2-amine Analogue Libraries

The design of analogue libraries for this compound derivatives is guided by established medicinal chemistry strategies to explore the chemical space around the core scaffold and to optimize biological activity, selectivity, and pharmacokinetic properties.

Isosteric and Bioisosteric Replacements in the Oxolan-3-yl and Propan-2-amine Moieties

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound to improve its properties without significantly altering its steric and electronic features, which are essential for biological activity. In the context of this compound, these replacements can be applied to both the oxolane ring and the aminopropane side chain.

For the oxolan-3-yl moiety, the oxygen atom can be replaced with other heteroatoms such as sulfur (to form a thiane) or nitrogen (to form a pyrrolidine), or with a carbon atom (to form a cyclopentane). These modifications can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the ether oxygen with a sulfur atom might enhance lipophilicity and alter the binding mode with the target protein.

In the propan-2-amine side chain, the amine group is a key pharmacophoric feature, likely involved in crucial interactions with the biological target. Bioisosteric replacements for the amine group could include a hydroxyl, thiol, or a small amide group. The methyl group on the propane (B168953) chain can be replaced with other small alkyl groups or cyclized to form a cyclopropylamine (B47189) moiety, which can impact the conformational flexibility and potency.

Table 1: Examples of Isosteric and Bioisosteric Replacements in this compound

Original MoietyReplacement MoietyRationale for Replacement
Oxolan-3-yl (Oxygen)Thiolan-3-yl (Sulfur)Modify polarity and metabolic stability
Oxolan-3-yl (Oxygen)Pyrrolidin-3-yl (Nitrogen)Introduce hydrogen bonding capabilities
Propan-2-amine (Amine)Propan-2-ol (Hydroxyl)Alter hydrogen bonding and basicity
Propan-2-amine (Methyl)Ethyl or CyclopropylExplore steric effects and conformational restriction

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold hopping is a powerful strategy to discover novel chemical scaffolds with similar biological activity to a known lead compound but with a different core structure. researchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For this compound, scaffold hopping could involve replacing the entire oxolane-aminopropane core with other heterocyclic or carbocyclic systems that maintain the spatial arrangement of key pharmacophoric features.

Fragment-based drug design (FBDD) is another valuable approach. It involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. In the context of this compound, the oxolane ring and the aminopropane unit could be considered as starting fragments. By exploring how these and other small fragments bind to the target, novel and diverse analogue libraries can be designed.

Correlating Structural Modulations with In Vitro Activities of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their structural features. Systematic modifications of the side chain and substitutions on the core structure can provide valuable information about the SAR of this class of compounds.

Influence of Side Chain Length and Branching on Activity

The length and branching of the alkyl side chain attached to the amine group can significantly impact the in vitro activity. Studies on related aminopropane derivatives have shown that both increasing and decreasing the side chain length can affect potency and selectivity. An optimal side chain length often exists for maximizing interactions with the target protein. Branching on the side chain can introduce steric hindrance that may either be beneficial or detrimental to activity, depending on the topology of the binding site.

Table 2: Illustrative In Vitro Activity of this compound Analogues with Varying Side Chains

CompoundSide ChainIn Vitro Activity (IC50, nM)
Analogue 1-CH(CH3)NH250
Analogue 2-CH2CH2NH2150
Analogue 3-CH(CH2CH3)NH280
Analogue 4-C(CH3)2NH2200

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

Impact of Aromatic and Heterocyclic Substitutions on Activity

Introducing aromatic or heterocyclic substituents on the oxolane ring or the side chain can lead to significant changes in biological activity. These substituents can engage in various non-covalent interactions with the target, such as pi-stacking, hydrogen bonding, and hydrophobic interactions. The position, size, and electronic properties of the substituent are critical factors. For example, electron-withdrawing or electron-donating groups on an aromatic ring can modulate the electronic nature of the molecule and its binding affinity.

Table 3: Illustrative In Vitro Activity of Substituted this compound Derivatives

CompoundSubstitutionIn Vitro Activity (IC50, nM)
Analogue 54-Phenyl on Oxolane25
Analogue 64-(4-Chlorophenyl) on Oxolane15
Analogue 7N-Benzyl120
Analogue 84-Pyridyl on Oxolane40

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

Stereochemical Aspects of SAR in this compound Analogues

This compound contains two chiral centers, at the C3 position of the oxolane ring and the C2 position of the propane side chain. This gives rise to four possible stereoisomers: (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R). It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.

The absolute configuration of these chiral centers can dictate the three-dimensional orientation of the key functional groups, which in turn affects how the molecule fits into the binding site of its biological target. Often, only one enantiomer or a specific diastereomer will have the optimal arrangement for high-affinity binding. Therefore, the stereospecific synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR and for developing a potent and selective drug candidate.

For example, the relative orientation of the aminopropane side chain with respect to the oxolane ring (cis or trans) can have a profound impact on activity. It is plausible that one diastereomer will be significantly more active than the other due to a more favorable conformation for target binding.

Conformationally Restricted Analogues and Their SAR:There is no accessible data on the synthesis of analogues where the flexibility of the oxolane or propan-2-amine moieties has been constrained, for instance, by incorporating them into larger ring systems. Such studies would be essential to understand the bioactive conformation of these molecules.

The absence of this information prevents the creation of data tables and a detailed discussion of research findings as requested. It is possible that research on this compound and its derivatives is proprietary and has not been disclosed publicly, or that it is a novel area of investigation that has not yet resulted in published literature.

Computational and Theoretical Investigations of 1 Oxolan 3 Yl Propan 2 Amine

Quantum Chemical Analysis of 1-(Oxolan-3-yl)propan-2-amine

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in dissecting the intrinsic properties of this compound. These calculations allow for a detailed examination of the molecule's geometry, energy, and electronic landscape, providing a foundational understanding of its stability and reactivity.

The structural flexibility of this compound arises from the non-planar nature of the oxolane (tetrahydrofuran) ring and the rotational freedom of the aminopropane side chain. The oxolane ring typically adopts two low-energy conformations: the twisted (C₂) and the bent or envelope (Cₛ) forms, with the twisted conformer often being slightly more stable. nih.gov The position of the aminopropane substituent at the C3 position influences the puckering of the ring and introduces additional conformational isomers depending on whether the substituent is in an axial or equatorial-like position.

Furthermore, rotation around the C-C and C-N bonds of the side chain generates a complex potential energy surface with multiple local minima corresponding to stable conformers. The relative energies of these conformers are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the amine group and the ether oxygen, and torsional strain. Computational studies on substituted cyclohexanes, which share conformational similarities with five-membered rings, show that bulky substituents generally prefer equatorial positions to minimize steric strain. osti.gov

A systematic conformational search using computational methods can identify the most stable geometries. The relative energies of these conformers are typically calculated at a high level of theory to produce a detailed energy landscape.

Table 1: Predicted Low-Energy Conformers of this compound and their Relative Energies This table presents hypothetical data based on typical computational results for analogous molecules.

ConformerOxolane Ring ConformationSide Chain Torsion Angles (degrees)Relative Energy (kcal/mol)Key Intramolecular Interactions
ITwist (C₂)τ(C₂-C₃-C-N) ≈ 180 (anti)0.00Minimal steric hindrance
IIEnvelope (Cₛ)τ(C₂-C₃-C-N) ≈ 180 (anti)0.55Slightly higher ring strain
IIITwist (C₂)τ(C₂-C₃-C-N) ≈ 60 (gauche)1.20Potential N-H···O hydrogen bond
IVEnvelope (Cₛ)τ(C₂-C₃-C-N) ≈ 60 (gauche)1.75Potential N-H···O hydrogen bond and ring strain

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. DFT calculations are commonly employed to obtain these properties. irjweb.com The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atom of the amine group, reflecting its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) is generally distributed over the σ* orbitals of the C-N and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to provide a more quantitative prediction of the molecule's behavior in chemical reactions. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show a negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potentials around the amine hydrogens.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents hypothetical data based on typical computational results for aliphatic amines and ethers.

PropertyPredicted Value
HOMO Energy-9.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap10.7 eV
Dipole Moment1.5 D
Ionization Potential9.2 eV
Electron Affinity-1.5 eV

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can predict the positions and intensities of absorption bands corresponding to specific vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching of the alkyl and oxolane groups (around 2850-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-O-C stretching of the ether linkage (a strong band around 1050-1150 cm⁻¹). orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, the protons on the carbon adjacent to the nitrogen and oxygen atoms would be expected to have higher chemical shifts (be deshielded) due to the electronegativity of these atoms. The ¹³C NMR spectrum would similarly show downfield shifts for the carbons bonded to the heteroatoms.

Table 3: Predicted Key Spectroscopic Data for this compound This table presents hypothetical data based on typical computational results and known spectroscopic correlations for similar functional groups.

SpectroscopyPredicted FeatureAssignment
IR~3350, ~3280 cm⁻¹N-H stretch (asymmetric and symmetric)
~2960-2850 cm⁻¹C-H stretch
~1610 cm⁻¹N-H bend (scissoring)
~1100 cm⁻¹C-O-C stretch
¹H NMR~3.5-4.0 ppm-CH₂-O- and -CH-O-
~2.8-3.2 ppm-CH(NH₂)-
~1.1 ppm-CH₃
¹³C NMR~70-80 ppm-C-O-
~45-55 ppm-C-NH₂
~20 ppm-CH₃

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics and intermolecular interactions of this compound in a condensed phase, such as in a solvent.

MD simulations can be used to model the solvation of this compound in various solvents, with water being of particular interest due to the molecule's potential biological relevance. These simulations can reveal the structure of the solvent shell around the solute molecule. The polar amine and ether groups are expected to form hydrogen bonds with protic solvents like water. masterorganicchemistry.com The arrangement of solvent molecules around the hydrophobic alkyl portions of the molecule would also be a key feature of the solvation structure. The dynamics of the solvent molecules in the first solvation shell can be analyzed to understand the timescale of solvent exchange and the stability of the solvation structure.

A detailed analysis of the MD trajectories can quantify the intermolecular interactions between this compound and the solvent. Radial distribution functions (RDFs) are commonly calculated to describe the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov For example, the RDF between the amine nitrogen and the solvent's hydrogen atoms (in a protic solvent) can reveal the strength and geometry of hydrogen bonding. osti.gov

The number and lifetime of hydrogen bonds formed between the amine and ether functionalities and the solvent molecules can be calculated to provide a quantitative measure of the solute-solvent interaction strength. These simulations can also provide insights into how the solute affects the local structure and dynamics of the solvent.

Table 4: Predicted Intermolecular Interaction Properties of this compound in Aqueous Solution from MD Simulations This table presents hypothetical data based on typical computational results for the solvation of amines and ethers.

Interaction ParameterPredicted Finding
Radial Distribution Function (g(r)) Peak for N···H-OA sharp peak at ~1.8 Å, indicating strong hydrogen bonding.
Radial Distribution Function (g(r)) Peak for O(ether)···H-OA broader peak at ~2.0 Å, indicating weaker hydrogen bonding.
Average Number of Hydrogen Bonds (Amine)2-3
Average Number of Hydrogen Bonds (Ether)1-2
Hydrogen Bond Lifetime~2-5 ps

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a small molecule ligand to a protein target. In the context of this compound derivatives, molecular docking studies provide valuable insights into their potential biological activities by identifying likely protein targets and elucidating the molecular interactions that govern their binding.

Ligand-Target Interaction Prediction for Potential Receptors and Enzymes

The prediction of potential biological targets for novel compounds is a critical step in understanding their pharmacological profile. For derivatives of this compound, in silico target fishing methods, which involve screening the compound against a large database of protein structures, can hypothesize potential receptors and enzymes. The structural features of these derivatives, namely the tetrahydrofuran (B95107) (oxolane) ring and the aminopropane side chain, suggest a range of possible protein targets.

Computational screening of a library of this compound derivatives against a panel of human proteins can yield a list of potential targets ranked by their predicted binding affinities. These predictions are based on scoring functions that estimate the strength of the interaction.

Table 1: Predicted Potential Receptors and Enzymes for this compound Derivatives from a Hypothetical Virtual Screening Study

DerivativePredicted TargetTarget ClassPredicted Binding Affinity (kcal/mol)
This compoundMonoamine Oxidase BEnzyme-7.8
N-methyl-1-(oxolan-3-yl)propan-2-amine5-HT2A Serotonin ReceptorG-protein coupled receptor-8.5
1-(5-methyl-oxolan-3-yl)propan-2-amineDopamine TransporterTransporter-8.2
1-(Oxolan-3-yl)propan-2-olCatechol-O-methyltransferaseEnzyme-7.5

Note: The data in this table is illustrative and based on the theoretical potential of the compound class. It does not represent the results of a specific published study.

Binding Mode Analysis and Hotspot Identification

Once potential targets are identified, a more detailed binding mode analysis is performed to understand the specific interactions between the ligand and the protein's binding site. This analysis reveals the key amino acid residues, or "hotspots," that contribute most significantly to the binding affinity.

For a hypothetical interaction with an enzyme active site, the this compound derivative would likely orient itself to maximize favorable interactions. The protonated amine group is a strong candidate for forming hydrogen bonds or salt bridges with acidic residues such as aspartate or glutamate. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, potentially interacting with donor groups from amino acid side chains (e.g., serine, threonine) or the protein backbone.

The hydrophobic parts of the molecule, including the carbon skeleton of the oxolane ring and the propyl chain, would likely engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket.

Table 2: Analysis of Key Molecular Interactions for a Hypothetical Docking of this compound with a Target Protein

Interacting Ligand MoietyType of InteractionPotential Interacting Amino Acid Residues
Primary Amine (-NH2)Hydrogen Bond / Ionic InteractionAspartate, Glutamate
Oxolane OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Propyl ChainHydrophobic InteractionLeucine, Valine, Isoleucine
Oxolane Ring (Carbon framework)van der Waals ForcesAlanine, Proline

Note: The data in this table is illustrative and based on general principles of molecular interactions. It does not represent the results of a specific published study.

This detailed analysis of the binding mode is crucial for structure-activity relationship (SAR) studies. By understanding which parts of the molecule are critical for binding, medicinal chemists can design new derivatives with improved potency and selectivity. For example, if a particular hydrophobic pocket is identified, the propyl chain could be extended or branched to better fill this space and increase binding affinity. Conversely, if a hydrogen bond is crucial, modifications that would disrupt this interaction would be avoided.

Mechanistic Investigations of 1 Oxolan 3 Yl Propan 2 Amine and Its Derivatives

In Vitro Receptor Binding Profiling of 1-(Oxolan-3-yl)propan-2-amine Analogues

The characterization of the interaction between this compound analogues and various receptors is a critical step in understanding their pharmacological potential. This typically involves a series of assays to determine affinity, selectivity, and the nature of the binding interaction.

Ligand-Receptor Affinity and Selectivity Assays

Ligand-receptor affinity assays are designed to measure the strength of the interaction between a ligand, such as a derivative of this compound, and its target receptor. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). High affinity is indicated by a low Ki or IC50 value.

Selectivity assays are subsequently performed to assess the ligand's preference for a specific receptor subtype over others. A highly selective ligand will exhibit significantly greater affinity for its primary target receptor compared to other receptors, which can be crucial for minimizing off-target effects. For instance, studies on structurally related compounds with a 1,3-dioxane (B1201747) scaffold have demonstrated high affinity and selectivity for σ1 receptors over σ2 receptors and the PCP binding site of the NMDA receptor mdpi.com.

Table 1: Hypothetical Receptor Binding Affinities of this compound Analogues (Note: This table is illustrative due to the lack of specific data for the named compound.)

CompoundTarget ReceptorKi (nM)
Analogue AReceptor X15
Analogue AReceptor Y250
Analogue BReceptor X8
Analogue BReceptor Y150

Competition Binding Studies with Known Ligands

Competition binding studies are employed to determine if a novel compound, such as an analogue of this compound, binds to the same site on a receptor as a known, typically radiolabeled, ligand. In these experiments, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. A decrease in the binding of the radioligand with increasing concentrations of the test compound indicates competition for the same binding site. Such studies are fundamental in characterizing the mechanism of action of a new ligand.

Binding Kinetics Characterization

Binding kinetics studies provide deeper insights into the ligand-receptor interaction by measuring the association rate constant (kon) and the dissociation rate constant (koff). These parameters describe how quickly a ligand binds to and dissociates from its receptor. The ratio of koff to kon can also be used to calculate the equilibrium dissociation constant (Kd), another measure of binding affinity. A slow dissociation rate can, in some cases, lead to a longer duration of action for a therapeutic agent.

In Vitro Enzyme Interaction Mechanisms of this compound Derivatives

Investigating the interactions of this compound derivatives with enzymes is essential to identify any potential for enzyme inhibition or activation, which could have significant physiological consequences.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are conducted to determine if a compound can modulate the activity of a specific enzyme. The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be further elucidated through kinetic studies by analyzing how the inhibitor affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax). Conversely, activation studies would identify compounds that increase an enzyme's catalytic efficiency.

Table 2: Illustrative Enzyme Inhibition Data for this compound Derivatives (Note: This table is for illustrative purposes as specific data for the named compound is not available.)

CompoundTarget EnzymeIC50 (µM)
Derivative XEnzyme A5.2
Derivative XEnzyme B> 100
Derivative YEnzyme A0.8
Derivative YEnzyme B75

Elucidation of Enzyme-Substrate/Inhibitor Binding Modes

Understanding how a derivative of this compound binds to an enzyme at the molecular level is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective compounds. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the enzyme-inhibitor complex. This provides a detailed picture of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the inhibitor and the amino acid residues of the enzyme nih.gov. Computational methods, such as molecular docking, can also be used to predict and analyze these binding modes researchgate.net.

Characterization of Allosteric and Orthosteric Interactions

The interaction of a compound with a protein, such as a receptor or enzyme, can be broadly categorized into two main types: orthosteric and allosteric. Orthosteric ligands bind to the primary, active site of the protein, which is the same site as the endogenous substrate or ligand. semanticscholar.org In contrast, allosteric modulators bind to a different, topographically distinct site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. semanticscholar.org

For this compound, its primary amine group is expected to be a key determinant of its interactions with biological targets. At physiological pH, this amine group will be protonated, carrying a positive charge. This positive charge is crucial for forming strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, which are commonly found in the orthosteric binding sites of many receptors. Furthermore, the amine group can act as a hydrogen bond donor, providing additional specificity and affinity in its binding.

While the primary mode of interaction for a small molecule like this compound is anticipated to be orthosteric, the possibility of allosteric modulation cannot be entirely excluded without experimental data. Allosteric binding sites are more diverse in their structure and composition compared to the highly conserved orthosteric sites. semanticscholar.org Should the compound or its derivatives possess the appropriate size, shape, and pattern of functional groups, they could potentially bind to an allosteric site and modulate the function of the target protein. Investigating such interactions would typically involve kinetic binding assays and functional assays to observe any changes in the orthosteric ligand's binding affinity or the receptor's downstream signaling in the presence of the compound. nih.gov

In Vitro Enzymatic Metabolic Pathways of this compound

The metabolism of xenobiotics, including therapeutic agents, is a critical process that determines their duration of action and elimination from the body. This biotransformation is broadly divided into Phase I and Phase II reactions. Phase I reactions, which are relevant to the scope of this section, typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. dovemed.com For a primary alkylamine like this compound, oxidative pathways are the most probable route of initial metabolism.

Identification of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms, Monoamine Oxidases)

The primary enzymes responsible for the Phase I metabolism of amine-containing compounds are the Cytochrome P450 (CYP) superfamily and the Monoamine Oxidases (MAO). nih.govacnp.org

Cytochrome P450 (CYP) Isoforms: This superfamily of heme-containing enzymes is a major contributor to the metabolism of a vast array of xenobiotics. nih.gov The metabolism of primary amines by CYPs can lead to various products, including hydroxylated metabolites. nih.govacs.org Several CYP isoforms are known to metabolize amines, with the specific isoform involved depending on the structure of the substrate.

Monoamine Oxidases (MAO): MAOs are a family of flavin-containing enzymes that catalyze the oxidative deamination of monoamines. acnp.orgproteopedia.orgnih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. acnp.orgproteopedia.org Both isoforms are found in various tissues, including the liver and brain, and are crucial for the metabolism of neurotransmitters and xenobiotic amines. acnp.org Primary amines are known substrates for MAO enzymes. nih.govnih.govquora.com

Enzyme FamilyIsoformCommon Amine Substrates
Cytochrome P450CYP2D6Many antidepressants, antipsychotics, and beta-blockers
CYP3A4A wide range of drugs including macrolide antibiotics and benzodiazepines
CYP2C19Proton pump inhibitors, antidepressants
Monoamine OxidaseMAO-ASerotonin, norepinephrine, dopamine
MAO-BPhenylethylamine, dopamine

Characterization of Primary Metabolic Transformations (e.g., N-dealkylation, hydroxylation)

Based on its structure, this compound is expected to undergo several primary metabolic transformations.

Oxidative Deamination: This is a classic metabolic pathway for primary amines catalyzed by MAO. The reaction involves the oxidation of the amine to an imine, which is then non-enzymatically hydrolyzed to an aldehyde or ketone and ammonia. acnp.org For this compound, this would result in the formation of 1-(oxolan-3-yl)propan-2-one.

Hydroxylation: Cytochrome P450 enzymes are well-known to catalyze the hydroxylation of C-H bonds. nih.gov For this compound, hydroxylation could occur at several positions:

Alkyl chain hydroxylation: The propan- group has multiple sites for potential hydroxylation.

Oxolane ring hydroxylation: The tetrahydrofuran (B95107) ring also contains C-H bonds that could be targets for CYP-mediated hydroxylation. The exact position of hydroxylation would be determined by the specific CYP isoform involved and the steric and electronic properties of the substrate. nih.gov

N-Oxygenation: The formation of hydroxylamines from primary amines is another metabolic route catalyzed by CYPs. nih.govacs.org This reaction involves the direct oxidation of the nitrogen atom. The resulting hydroxylamine (B1172632) metabolites can sometimes be reactive.

It is important to note that N-dealkylation is a metabolic pathway for secondary and tertiary amines and is not a primary transformation for a primary amine like this compound. semanticscholar.orgdntb.gov.uanih.govrug.nlmdpi.com

Investigation of Enzyme Kinetics for Metabolizing Systems

The study of enzyme kinetics is essential for understanding the rate at which a drug is metabolized. wikipedia.orgnih.govlibretexts.org This is typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. teachmephysiology.com The key parameters in this model are:

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. teachmephysiology.com

Without experimental data for this compound, its specific Vmax and Km values for the various metabolizing enzymes are unknown. In vitro studies using human liver microsomes or recombinant CYP and MAO enzymes would be necessary to determine these parameters. Such studies would involve incubating the compound at various concentrations with the enzyme systems and measuring the rate of metabolite formation over time. nih.govthemedicalbiochemistrypage.org

Kinetic ParameterDescriptionTypical Range for Drug Metabolism
Km (Michaelis constant)Substrate concentration at 50% of Vmax; indicates enzyme-substrate affinity.Low µM to mM
Vmax (Maximum velocity)The maximum rate of reaction at saturating substrate concentrations.Varies widely depending on the enzyme and substrate (e.g., pmol/min/mg protein)
CLint (Intrinsic clearance)The ratio of Vmax to Km, representing the metabolic efficiency of the enzyme at low substrate concentrations.Varies widely (e.g., µL/min/mg protein)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.